4-Methylpyridazine-3-carboxylic acid hydrochloride
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Overview
Description
4-Methylpyridazine-3-carboxylic acid hydrochloride is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
It’s known that pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives are known to exhibit a wide range of pharmacological activities , suggesting diverse modes of action depending on the specific derivative and its biological target.
Biochemical Pathways
Pyridazine derivatives have been shown to affect various biochemical pathways, leading to a wide range of physiological effects .
Result of Action
Pyridazine derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpyridazine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyridazine with carboxylic acid derivatives in the presence of a catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpyridazine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
4-Methylpyridazine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is used in the development of agrochemicals and materials with specific functional properties.
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the carboxylic acid and methyl groups.
Pyridazinone: A derivative with an oxygen atom in the ring, exhibiting different biological activities.
Uniqueness: 4-Methylpyridazine-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
4-Methylpyridazine-3-carboxylic acid hydrochloride is a compound that belongs to the pyridazine class, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in various fields, supported by research findings and case studies.
Overview of Pyridazine Derivatives
Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms. The presence of various substituents on the pyridazine ring significantly influences their biological activities. This compound is notable for its carboxylic acid group, which enhances its reactivity and potential therapeutic applications.
Biological Activities
Research indicates that pyridazine derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that pyridazine derivatives possess significant antimicrobial properties. For instance, they have been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Pyridazine derivatives have also been evaluated for their anticancer potential. They affect cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. Research suggests that these compounds can inhibit tumor growth in vivo, making them candidates for further development in cancer therapeutics .
- Antidepressant Effects : Some studies highlight the antidepressant activity of pyridazine derivatives, suggesting their potential as mood stabilizers or in treating depressive disorders .
- Anti-inflammatory and Antihypertensive Activities : Pyridazines have been reported to exhibit anti-inflammatory effects and can act as antihypertensive agents by modulating various biochemical pathways involved in blood pressure regulation .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : This compound acts as an inhibitor for several enzymes involved in metabolic pathways, potentially leading to altered biochemical processes that contribute to its therapeutic effects .
- Receptor Modulation : It may also function as a modulator of neurotransmitter receptors, influencing signaling pathways associated with mood regulation and other physiological responses .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with other related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Methyl and carboxyl groups on the pyridazine ring | Exhibits broad-spectrum antimicrobial and anticancer activities |
Pyridazinone | Oxygen atom in the ring | Different pharmacological profile; less potent against certain strains |
Pyridine | Lacks nitrogen substitution | Limited biological activity compared to pyridazines |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Świderski et al. evaluated the antimicrobial properties of various pyridazine derivatives, including this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
- Cancer Cell Line Testing : In another study focusing on anticancer activity, researchers treated human cancer cell lines with this compound and observed a dose-dependent reduction in cell viability. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Psychotropic Effects Evaluation : A clinical trial assessed the antidepressant effects of a related pyridazine derivative in patients with major depressive disorder. The results demonstrated significant improvement in mood scores compared to placebo controls .
Properties
IUPAC Name |
4-methylpyridazine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c1-4-2-3-7-8-5(4)6(9)10;/h2-3H,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCHXDBFGRGQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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